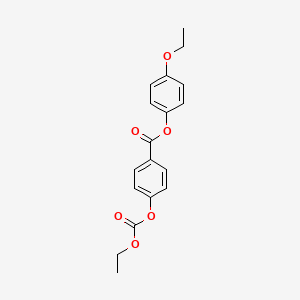

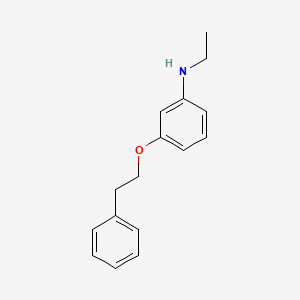

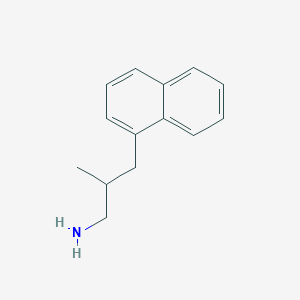

![molecular formula C11H12N4OS B1437243 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide CAS No. 1199215-56-9](/img/structure/B1437243.png)

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide

Vue d'ensemble

Description

“N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide” is a compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound .

Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process yields a series of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .Molecular Structure Analysis

The molecular structure of “N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine . This allows the compound to disrupt processes related to DNA replication .Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitor activities . The urease inhibitory activity of the compound was compared with standard inhibitors, and it was found to have high activity against the enzyme .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include a melting point of 194–196°C . Its 1H NMR spectrum shows various signals corresponding to different functional groups .Applications De Recherche Scientifique

Chemical Stability and Biological Activity

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide and its derivatives, such as quinazoline-4(3H)-ones, are known for their biological activities. These compounds exhibit notable antibacterial effects against various bacteria like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Their chemical stability has led researchers to introduce various bioactive moieties to this nucleus to create new medicinal agents. This has opened pathways to potentially counter antibiotic resistance, marking a significant stride in medicinal chemistry (Tiwary et al., 2016).

Antitumor Properties

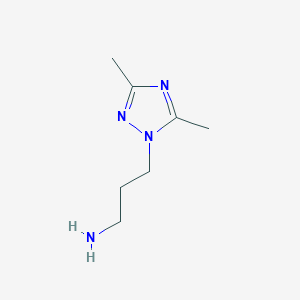

Compounds like imidazole derivatives, including 4(5)-aminoimidazol-5(4)-carboxamide and benzimidazole, have been studied for their antitumor activities. These structures are considered promising in the search for new antitumor drugs and have shown potential in various biological applications (Iradyan et al., 2009).

DNA Interaction and Cell Biology

Hoechst 33258, a compound related to N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide, is recognized for its strong binding to the minor groove of double-stranded B-DNA. Its derivatives are used extensively in cell biology, including chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors. This has significant implications in understanding DNA sequence recognition and binding, and in rational drug design (Issar & Kakkar, 2013).

Role in Inflammation and Oxidative Stress

Thiadiazole derivatives have been investigated for their potential as antioxidant and anti-inflammatory agents. Certain benzofused thiazole analogs have been synthesized and evaluated, showing promising results in in vitro antioxidant and anti-inflammatory activities. This indicates that these compounds could serve as templates for developing new therapeutic agents targeting inflammation and oxidative stress (Raut et al., 2020).

Pharmacological Significance

The 1,3,4-thiadiazole derivatives have displayed extensive pharmacological activities due to the presence of a toxophoric N2C2S moiety. These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The pharmacological significance of these compounds underscores their crucial role in the development of new drugs and therapeutic agents (Mishra et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c12-11-15-14-9(17-11)6-7-13-10(16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15)(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVXWMJQOBZJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

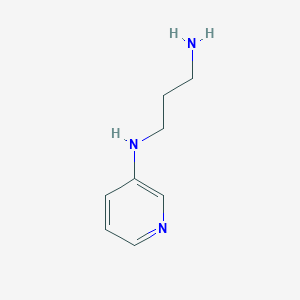

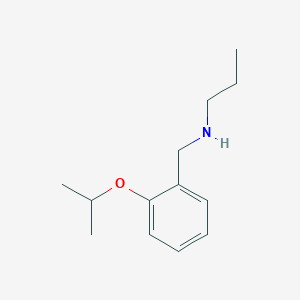

![6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1437162.png)

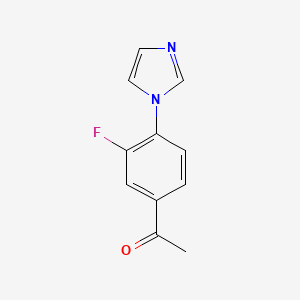

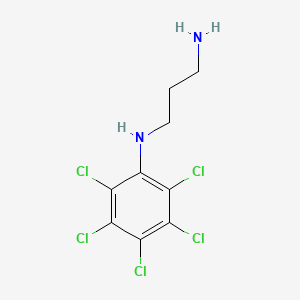

![{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid](/img/structure/B1437171.png)

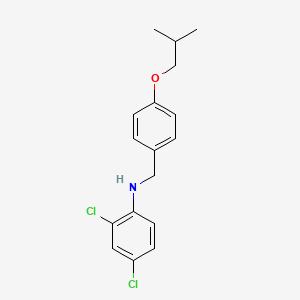

![N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline](/img/structure/B1437174.png)

![3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1437178.png)

![5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1437181.png)